molecular formula C17H19N3O3 B13442761 Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13442761
M. Wt: 313.35 g/mol
InChI Key: SYXBUZHZVKKLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a phenyl ring bearing a 2-oxopiperidin-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidinone moiety to other functional groups.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the phenyl ring or pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a piperidinone moiety. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

ethyl 1-[3-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(22)13-11-18-20(12-13)15-7-5-6-14(10-15)19-9-4-3-8-16(19)21/h5-7,10-12H,2-4,8-9H2,1H3

InChI Key

SYXBUZHZVKKLGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)N3CCCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.